molecular formula C20H34O5 B1244473 11,12,15-theta

11,12,15-theta

Cat. No.: B1244473
M. Wt: 354.5 g/mol
InChI Key: PRMWQIVYOYCJQC-YZSNCDGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,12,15-THETA is a hydroxy polyunsaturated fatty acid.
, also known as 11, 12, 15-trihetre, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as blood and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in the antipyrine action pathway, the antrafenine action pathway, the salicylate-sodium action pathway, and the nepafenac action pathway. is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(5Z,8Z,13E,15S)-11,12,15-trihydroxyicosa-5,8,13-trienoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-9-12-17(21)15-16-19(23)18(22)13-10-7-5-4-6-8-11-14-20(24)25/h4,6-7,10,15-19,21-23H,2-3,5,8-9,11-14H2,1H3,(H,24,25)/b6-4-,10-7-,16-15+/t17-,18?,19?/m0/s1

InChI Key

PRMWQIVYOYCJQC-YZSNCDGGSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C(C(C/C=C\C/C=C\CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC(C(CC=CCC=CCCCC(=O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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